molecular formula C10H20O B8379475 4-Cyclopentyl-2-methyl-2-butanol

4-Cyclopentyl-2-methyl-2-butanol

Cat. No. B8379475
M. Wt: 156.26 g/mol
InChI Key: FSZWOPFFVMYSPF-UHFFFAOYSA-N
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Patent
US06720295B2

Procedure details

262.25 g (1.6 mol) of 3-cyclopentylpropionyl chloride (origin: Aldrich) and 500 ml of anhydrous THF (tetrahydrofuran) were charged into a 5 1 4-neck round bottom flask equipped with a mechanical stirrer and a reflux condenser. Upon cooling to 5° C., 3.2 1 of 1.4 M methyllitium in ether (4.48 mol) was added dropwise to the stirred solution at a rate which maintained the pot temperature between 15-25° C. The reaction mixture was then stirred at room temperature for 26 h and subsequently quenched, at 5° C., with the addition of 350 ml of water. The organic layer was separated and the ether and THF were stripped at reduced pressure. The resulting crude product was fractionally distilled with a 10-plate Oldershaw column at high vacuum to give 162 g of 4-cyclopentyl-2-methyl-2-butanol (purity>97%; yield=65%).
Quantity
262.25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.48 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH2:7]C(Cl)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:11][Li].CC[O:15][CH2:16][CH3:17]>O1CCCC1>[CH:1]1([CH2:6][CH2:7][C:16]([CH3:17])([OH:15])[CH3:11])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
262.25 g
Type
reactant
Smiles
C1(CCCC1)CCC(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
4.48 mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 26 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained the pot temperature between 15-25° C
CUSTOM
Type
CUSTOM
Details
subsequently quenched, at 5° C., with the addition of 350 ml of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was fractionally distilled with a 10-plate Oldershaw column at high vacuum

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C1(CCCC1)CCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 162 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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